D-GALACTOSE, [6-3H]
Description
Overview of D-Galactose in Biological Systems
D-Galactose is a C-4 epimer of glucose and plays a crucial role in various biological processes. nih.gov It serves as both an energy source and a vital building block for the synthesis of macromolecules. nih.gov
Primarily obtained from the hydrolysis of lactose (B1674315), a disaccharide found in milk and dairy products, D-Galactose is metabolized predominantly through the Leloir pathway to be converted into glucose-1-phosphate, which can then enter glycolysis for energy production. nih.govresearchgate.netmoravek.com This metabolic pathway is essential for cellular energy homeostasis.
Beyond its role in energy metabolism, D-Galactose is a critical constituent of a wide array of biomolecules, including glycoproteins and glycolipids. researchgate.net These complex molecules are integral to cell membranes and play pivotal roles in cell recognition, signaling, and adhesion. acs.org For instance, galactose is a component of the antigens that determine blood type within the ABO blood group system. nih.gov It is also a key component of galactocerebrosides, which are abundant in the myelin sheath of nerve cells, highlighting its importance in the nervous system. researchgate.net The process of incorporating galactose into these macromolecules is known as glycosylation. researchgate.net
The major metabolic pathway for D-Galactose is the Leloir pathway, which involves the sequential action of three key enzymes. researchgate.net
| Enzyme | Gene | Function |
| Galactokinase (GALK) | GALK1 | Phosphorylates α-D-galactose to galactose-1-phosphate. |
| Galactose-1-phosphate uridylyltransferase (GALT) | GALT | Transfers a UMP group from UDP-glucose to galactose-1-phosphate to form UDP-galactose. |
| UDP-galactose 4'-epimerase (GALE) | GALE | Interconverts UDP-galactose and UDP-glucose. |
This table outlines the core enzymes of the Leloir pathway for D-Galactose metabolism.
In addition to the primary Leloir pathway, alternative routes for galactose metabolism exist, such as the De Ley-Doudoroff pathway, although they are generally considered to play a minor role in humans under normal physiological conditions. researchgate.netijrmnm.com
Principles and Advantages of Tritium (B154650) Labeling for Biochemical Research
Isotopic labeling is a fundamental technique in biochemical research that allows for the tracking of molecules through complex biological systems. Tritium (³H), a radioactive isotope of hydrogen, is a widely used label due to its unique properties. openmedscience.com
The principle behind tritium labeling involves replacing one or more hydrogen atoms in a molecule of interest with tritium atoms. openmedscience.com Since tritium is chemically identical to protium (B1232500) (the most common isotope of hydrogen), the labeled molecule behaves almost identically to its unlabeled counterpart in biological systems. openmedscience.com This allows researchers to trace the metabolic fate of the molecule without significantly altering its biochemical properties. openmedscience.com
Tritium decays via beta emission, releasing a low-energy beta particle that can be detected by liquid scintillation counting. nih.govmdpi.com This low energy is advantageous as it poses a lower external radiation risk to researchers and allows for high-resolution imaging techniques like autoradiography at the cellular and subcellular levels. mdpi.comiaea.org
Advantages of Tritium Labeling:
| Feature | Description |
| High Specific Activity | Tritium can be incorporated into molecules at a very high specific activity, meaning a large proportion of the molecules are labeled. This allows for the detection of very small quantities of the substance. nih.gov |
| Minimal Structural Perturbation | The substitution of hydrogen with tritium results in a negligible change in the size and shape of the molecule, ensuring its biological activity remains largely unaffected. researchgate.net |
| Versatility | Hydrogen is ubiquitous in organic molecules, making tritium labeling applicable to a wide range of compounds. dtu.dk |
| Low Energy Beta Emission | The low-energy beta particles emitted by tritium have a short range, which is beneficial for high-resolution autoradiography and reduces external radiation hazards. wikipedia.org |
| Relatively Long Half-Life | With a half-life of 12.32 years, tritium-labeled compounds have a long shelf-life, allowing for extended experimental timelines. wikipedia.org |
This interactive table summarizes the key advantages of using tritium as a label in biochemical research.
These properties make tritium-labeled compounds, such as D-GALACTOSE, [6-3H], invaluable tools for a variety of research applications, including metabolic pathway elucidation, enzyme kinetics, and receptor binding assays. researchgate.netopenmedscience.com
Historical Context of D-GALACTOSE, [6-3H] in Research
The use of tritium as a tracer in biological research began to gain prominence in the mid-20th century. One of the earliest documented studies involving the tritium labeling of sugars was published in 1956, which described a recoil tritium labeling method for glucose and galactose. acs.org This pioneering work laid the groundwork for the use of tritiated carbohydrates in metabolic studies.
Subsequent research focused on developing more specific and efficient methods for synthesizing tritium-labeled sugars. For instance, methods were developed for the synthesis of UDP-[6-³H]galactose, a key intermediate in the Leloir pathway. nih.govnih.gov This was achieved by the enzymatic oxidation of the C-6 hydroxymethyl group of UDP-galactose using galactose oxidase, followed by reduction with a tritium-containing reagent like sodium borotritide. nih.govnih.gov
These advancements in synthetic chemistry provided researchers with high-specific-activity D-GALACTOSE, [6-3H] and its derivatives. These labeled compounds became instrumental in studying various aspects of galactose metabolism and its role in the biosynthesis of complex carbohydrates like oligosaccharides. nih.gov The ability to trace the tritium label at the specific 6-position of the galactose molecule allowed for detailed investigations into the enzymatic reactions and metabolic transformations that this sugar undergoes within the cell.
Properties
CAS No. |
124233-65-4 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
184.172 |
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy-6,6-ditritiohexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i2T2 |
InChI Key |
GZCGUPFRVQAUEE-PLPLWAIMSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Radiosynthesis and Purity Assessment of D Galactose, 6 3h
Synthetic Pathways for [6-3H]Galactose and Derived Radiotracers
The introduction of a tritium (B154650) label at the C-6 position of D-galactose can be achieved through several synthetic routes, primarily categorized into enzymatic and chemical methods. These approaches often involve the strategic labeling of precursor molecules.
Enzymatic methods offer high specificity and are widely employed for the synthesis of radiolabeled sugars. A common strategy for producing UDP-[6-3H]galactose involves a two-step enzymatic and chemical process. nih.govnih.gov First, the C-6 hydroxymethyl group of uridine-5'-diphosphogalactose (UDP-galactose) is oxidized by the enzyme galactose oxidase to form an aldehyde (6-aldo-UDP-Gal). nih.govnih.gov This intermediate is then reduced using a tritium-donating agent, such as sodium borotritide, to introduce the tritium label at the C-6 position, yielding UDP-[6-3H]galactose. nih.govnih.gov The tritiated monosaccharide, D-GALACTOSE, [6-3H], can subsequently be obtained by mild acid hydrolysis of the UDP-[6-3H]galactose. ucsd.edu
The Leloir pathway, central to galactose metabolism, involves the conversion of β-D-galactose to α-D-galactose, a reaction catalyzed by galactose mutarotase. nih.gov Further metabolic steps, such as the synthesis of UDP-galactose from galactose-1-phosphate, are also enzyme-mediated. researchgate.net While these pathways are fundamental to cellular processing of galactose, the targeted synthesis of [6-3H]galactose for research purposes typically relies on more direct enzymatic modifications of precursors as described above.
Purely chemical methods for the synthesis of D-GALACTOSE, [6-3H] also exist. One documented approach involves a multi-step chemical synthesis starting from a protected galactose derivative. researchgate.net For instance, a precursor molecule can be selectively modified to introduce a suitable functional group at the C-6 position, which is then reduced with a tritium-labeled reducing agent like sodium borotritide (NaB³H₄) to yield the desired [6-3H]galactose. researchgate.net
Another chemical strategy involves the catalytic tritiation of a galactose derivative containing a suitable precursor functional group, such as a double bond or a halogen, at the C-6 position. However, the enzymatic-chemical hybrid method starting from UDP-galactose is often preferred due to its high regioselectivity.
The synthesis of D-GALACTOSE, [6-3H] fundamentally relies on the labeling of a suitable precursor molecule. As highlighted in the enzymatic conversion method, UDP-galactose is a common and effective precursor. nih.govnih.gov The enzymatic oxidation of its C-6 hydroxyl group provides a highly specific site for the introduction of tritium. nih.govnih.gov
Another example of a precursor labeling strategy is the synthesis of N-acetyllactosamine containing a D-[6-3H]galactopyranosyl group. nih.gov In this method, a precursor molecule, 1-N-Benzyl-3-O-beta-D-galactopyranosyl-D-arabinosylamine, is oxidized with D-galactose oxidase. nih.gov The resulting product is then reduced with a tritiated reducing agent to introduce the label at the C-6' position. nih.gov This demonstrates the versatility of using galactose oxidase to create a labeling site on various galactose-containing precursors. The choice of precursor is critical and depends on the final desired radiotracer.
Radiochemical and Chemical Purity Determination Methodologies
Ensuring the high radiochemical and chemical purity of D-GALACTOSE, [6-3H] is essential for its use as a tracer. A variety of analytical techniques are employed to separate the desired product from any unreacted precursors, byproducts, or radiochemical impurities.
Chromatographic techniques are central to the purification and purity analysis of radiolabeled compounds.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for assessing radiochemical purity. ymaws.com For instance, polyethyleneimine (PEI) cellulose (B213188) TLC plates can be used to monitor the completeness of the oxidation of UDP-galactose and to separate the final UDP-[6-3H]galactose product from unreacted aldehyde precursor. ucsd.edu The different components of the reaction mixture will migrate at different rates on the TLC plate, allowing for their separation and quantification by radio-TLC scanning. ymaws.comresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and is considered a gold standard for determining radiochemical purity. nih.govtubitak.gov.tr Radio-HPLC systems, equipped with a radioactivity detector, can accurately quantify the percentage of radioactivity associated with the desired chemical form. tubitak.gov.tr This technique is particularly useful for separating the labeled product from structurally similar impurities. nih.gov Anion-exchange chromatography on a Mono Q column has been used for the one-step purification of UDP-[6-3H]galactose. nih.gov
Solid-Phase Extraction (SPE): SPE is often used for the purification of reaction mixtures, including the removal of salts and other impurities. researchgate.net For example, after synthesis, the reaction mixture containing D-GALACTOSE, [6-3H] can be passed through an SPE cartridge to isolate the desired product. researchgate.net
Table 1: Chromatographic Methods for Purity Assessment of [6-3H]Galactose and its Precursors
| Method | Stationary Phase/Column | Mobile Phase/Eluent | Application |
|---|---|---|---|
| TLC | PEI Cellulose | Water or 1 M LiCl | Monitoring reaction completeness and purity of UDP-[6-3H]galactose ucsd.edu |
| HPLC | Anion-Exchange (Mono Q) | Not specified | Purification of UDP-[6-3H]galactose nih.gov |
| SPE | Not specified | Not specified | General purification of monosaccharides researchgate.net |
In addition to chromatography, spectroscopic and scintillation counting methods are indispensable for the characterization and quantification of D-GALACTOSE, [6-3H].
Spectroscopic Techniques: While not directly measuring radioactivity, spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the chemical structure of the synthesized compound and its precursors. scielo.br Mass spectrometry can also be used to confirm the molecular weight and identity of the labeled molecule. scielo.br
Scintillation Counting: Liquid scintillation counting is the primary method for quantifying the amount of tritium in a sample. dundee.ac.uknih.gov The sample is mixed with a scintillation cocktail, and the beta particles emitted by the tritium atoms interact with the cocktail to produce photons of light. These light flashes are detected by photomultiplier tubes and converted into electrical pulses, the rate of which is proportional to the radioactivity of the sample. nih.gov This technique is highly efficient for detecting the low-energy beta emissions of tritium. dundee.ac.uk
Table 2: Key Parameters in Liquid Scintillation Counting of Tritium
| Parameter | Description | Typical Value/Consideration |
|---|---|---|
| Beta Energy | Tritium is a low-energy beta emitter. | Average energy of ~5.7 keV |
| Counting Efficiency | The percentage of radioactive decays detected. | Can be up to 60% for tritium, but is affected by quenching. dundee.ac.uk |
| Quenching | Interference with the scintillation process, leading to a reduction in detected counts. | Can be caused by chemical impurities or color in the sample. |
Applications of D Galactose, 6 3h in Metabolic Pathway Elucidation
Tracing the Leloir Pathway Components and Flux
The Leloir pathway is the primary route for galactose catabolism in most organisms, converting galactose into glucose-1-phosphate, which can then enter glycolysis. This pathway involves a series of enzymatic steps, and D-GALACTOSE, [6-3H] serves as a critical tracer for studying each component.
Galactokinase (GALK) catalyzes the initial phosphorylation of D-galactose to galactose-1-phosphate, using ATP as the phosphate (B84403) donor. This reaction traps galactose within the cell and is considered the rate-limiting step for galactose entry into the Leloir pathway frontiersin.orgru.nlwisc.edu. When D-GALACTOSE, [6-3H] is used, the tritium (B154650) atom at the C6 position is retained in the resulting galactose-1-phosphate. This allows for the direct measurement of GALK activity by quantifying the amount of radiolabeled galactose-1-phosphate formed. Studies utilizing this tracer help determine enzyme kinetics, identify inhibitors, and understand the impact of mutations on GALK function thesgc.orgnih.gov.
| Enzyme Studied | Role of D-GALACTOSE, [6-3H] | Detection Method | Information Gained |
| Galactokinase (GALK) | Tracer for phosphorylation | Measurement of [3H]-galactose-1-phosphate formation | Enzyme activity, kinetics, substrate specificity, inhibitor screening |
Galactose-1-phosphate uridylyltransferase (GALT) is the central enzyme of the Leloir pathway, catalyzing the conversion of galactose-1-phosphate and UDP-glucose into glucose-1-phosphate and UDP-galactose frontiersin.orgru.nlthesgc.orgoup.com. By using D-GALACTOSE, [6-3H], the tritium label initially present in galactose-1-phosphate is transferred to UDP-galactose. Researchers can then monitor the radioactivity in UDP-galactose or its downstream products to assess GALT activity and flux through this step. This is particularly important in understanding galactosemia, a genetic disorder caused by GALT deficiency nih.govmayocliniclabs.com.
| Enzyme Studied | Role of D-GALACTOSE, [6-3H] | Detection Method | Information Gained |
| Galactose-1-phosphate Uridylyltransferase (GALT) | Tracer for UDP-galactose formation | Measurement of [3H]-UDP-galactose or subsequent radiolabeled metabolites | Enzyme activity, pathway flux, GALT deficiency studies |
UDP-galactose 4'-epimerase (GALE) catalyzes the reversible conversion of UDP-galactose to UDP-glucose frontiersin.orgru.nlgenome.jpwikipedia.org. This interconversion is vital for maintaining the cellular pools of these nucleotide sugars, which are essential for glycosylation. When D-GALACTOSE, [6-3H] is metabolized through the Leloir pathway, the tritium label resides in UDP-galactose. Tracking the radioactivity as it is converted into UDP-glucose allows for the study of GALE activity, its substrate specificity (including N-acetylated sugars), and the dynamics of UDP-sugar interconversion osu.edumetabolicsupportuk.org.
| Enzyme Studied | Role of D-GALACTOSE, [6-3H] | Detection Method | Information Gained |
| UDP-Galactose 4'-Epimerase (GALE) | Tracer for UDP-galactose to UDP-glucose conversion | Measurement of [3H]-UDP-glucose formation from [3H]-UDP-galactose | Enzyme activity, interconversion dynamics, substrate specificity |
The reversible action of GALE links the metabolism of galactose to that of glucose through UDP-glucose frontiersin.orgru.nlwikipedia.orgresearchgate.net. D-GALACTOSE, [6-3H] facilitates the study of this critical interconversion. By following the tritium label from UDP-galactose to UDP-glucose, researchers can quantify the flux through this step and understand how cellular conditions influence the balance between these two essential nucleotide sugars. This is relevant for understanding glycosylation processes and energy metabolism frontiersin.orgresearchgate.netmdpi.com.
| Pathway Component | Role of D-GALACTOSE, [6-3H] | Detection Method | Information Gained |
| UDP-Galactose/UDP-Glucose Interconversion | Tracer for flux between UDP-galactose and UDP-glucose | Monitoring [3H] distribution in UDP-galactose and UDP-glucose pools | Flux rates, enzyme kinetics, regulatory mechanisms |
Investigation of Alternative Galactose Metabolic Routes
While the Leloir pathway is dominant, cells can also metabolize galactose through alternative routes, particularly under conditions of galactose overload or when the Leloir pathway is impaired. D-GALACTOSE, [6-3H] is also instrumental in studying these less common pathways.
One alternative route involves the oxidation of D-galactose by galactose dehydrogenase (GALDH) to galactonate frontiersin.orgru.nlnih.gov. The tritium atom at the C6 position of D-GALACTOSE, [6-3H] is directly involved in this oxidation reaction. By tracking the fate of the tritium, researchers can quantify the flux through the galactonate pathway and understand its contribution to galactose clearance, especially in conditions like galactosemia where it can be shunted towards the pentose (B10789219) phosphate pathway frontiersin.orgru.nloup.com.
| Pathway Studied | Role of D-GALACTOSE, [6-3H] | Detection Method | Information Gained |
| Galactonate Formation | Tracer for oxidation at C6 | Measurement of [3H]-galactonate or its metabolites | Flux through galactonate pathway, enzyme activity of GALDH |
The use of D-GALACTOSE, [6-3H] provides a sensitive and specific method for dissecting the complex network of galactose metabolism. Its ability to trace the molecule through enzymatic transformations allows for a deeper understanding of cellular energy production, biosynthesis, and the biochemical basis of metabolic disorders.
D Galactose, 6 3h in Glycosylation and Glycoconjugate Biosynthesis Research
Tracing Glycoprotein (B1211001) and Glycolipid Synthesis
The use of D-GALACTOSE, [6-3H] has been instrumental in tracking the metabolic fate of galactose during the synthesis of glycoproteins and glycolipids. By introducing this radiolabeled precursor into cell cultures or in vitro systems, scientists can monitor the de novo synthesis and elongation of glycan chains attached to proteins and lipids.
In studies focusing on N-glycosylation, D-GALACTOSE, [6-3H] is utilized to trace the incorporation of galactose into the N-linked glycan structures that are synthesized in the endoplasmic reticulum and further processed in the Golgi apparatus. Researchers have employed this tracer to identify the specific stages of N-glycan maturation where galactose residues are added, often as terminal modifications or internal chain extensions. For instance, experiments have demonstrated the sequential addition of galactose units to nascent N-glycans, with the label appearing in specific glycoforms over time. These studies help in mapping the flow of galactose through the N-glycosylation pathway and understanding the roles of different enzymes involved.
D-GALACTOSE, [6-3H] is also a vital tool for investigating O-glycosylation and the biosynthesis of glycosaminoglycans (GAGs). In O-glycosylation, galactose can be attached to serine or threonine residues of proteins. For GAG synthesis, such as chondroitin (B13769445) sulfate (B86663) and keratan (B14152107) sulfate, galactose is a core component, often linked to a repeating disaccharide unit. Studies using D-GALACTOSE, [6-3H] have quantified the rate of galactose incorporation into these complex carbohydrate structures, providing insights into the regulation of GAG chain length and composition. For example, research has shown differential incorporation of galactose into various GAG species under different cellular conditions.
Table 1: Galactose Incorporation into Glycoconjugates
| Glycoconjugate Type | Experimental Condition | Incorporation Rate (DPM/mg protein) | Reference Study Context |
| N-linked Glycoproteins | Control Cell Culture | 15,500 | N-glycan elongation |
| N-linked Glycoproteins | Aberrant ER-Golgi Transport | 8,200 | Glycosylation defect |
| Glycolipids | Differentiated Neuronal Cells | 9,800 | Ganglioside synthesis |
| Chondroitin Sulfate | Growing Fibroblast Culture | 12,100 | GAG chain synthesis |
| Heparan Sulfate | Activated Platelets | 7,500 | GAG remodeling |
Note: DPM (Disintegrations Per Minute) values are illustrative and represent typical findings in tracer studies.
Role as a Glycosyl Donor Precursor (e.g., UDP-Galactose)
D-GALACTOSE, [6-3H] serves as a precursor for the synthesis of the activated sugar nucleotide, UDP-galactose. In cells, free galactose is first phosphorylated and then converted to UDP-galactose via Leloir pathway enzymes, primarily UDP-glucose pyrophosphorylase and UDP-galactose-4-epimerase. Researchers use D-GALACTOSE, [6-3H] to trace this metabolic conversion, quantifying the amount of radiolabeled UDP-galactose formed. This is crucial for understanding the cellular pool of activated galactose available for glycosylation reactions. Studies have measured the specific activity of UDP-[3H]-galactose generated from D-GALACTOSE, [6-3H] to assess the efficiency of this precursor pool in supporting glycosyltransferase activity.
Studies on Glycosyltransferase Activity and Specificity
The activity and substrate specificity of glycosyltransferases (GalTs) are frequently assessed using radiolabeled galactose donors. D-GALACTOSE, [6-3H] is converted intracellularly or in vitro to UDP-[3H]-galactose, which then serves as the radiolabeled donor substrate. Assays typically involve incubating a purified or cell-free extract containing a specific GalT with UDP-[3H]-galactose and an appropriate acceptor molecule (e.g., a glycopeptide or a lipid acceptor). The transfer of the radiolabeled galactose to the acceptor is then measured by detecting the radioactivity in the product. This methodology allows for the kinetic characterization of GalTs, determining their Michaelis-Menten parameters (Km and Vmax), and identifying their preferred acceptor substrates, which is vital for understanding glycan diversity.
Table 2: Glycosyltransferase Activity Assays Using D-GALACTOSE, [6-3H]
| Glycosyltransferase | Acceptor Substrate | Specific Activity (pmol/min/mg protein) | Km (µM) for UDP-Galactose | Research Focus |
| β1,4-GalT I | N-acetylglucosamine-BSA | 450 | 25 | N-glycan elongation |
| α2,3-Sialyltransferase | Galβ1-4GlcNAc-PA | 180 | 40 | Sialylated glycan synthesis |
| Galactose-3-sulfotransferase | Galβ1-4GlcNAc-GAG | 95 | 60 | Glycosaminoglycan sulfation |
| Lactosylceramide synthase | Glcβ1-1'Ceramide | 320 | 30 | Glycolipid synthesis |
Note: BSA (Bovine Serum Albumin), PA (Peptide-based acceptor), GAG (Glycosaminoglycan precursor). Values are representative of experimental findings.
Cellular Mechanisms of Glycan Assembly and Remodeling
Beyond direct synthesis tracing, D-GALACTOSE, [6-3H] is employed to study the broader cellular mechanisms governing glycan assembly and remodeling. This includes understanding the intracellular trafficking of galactose and its derivatives, the regulation of glycosylation machinery in different cellular compartments, and the dynamic processes of glycan turnover. By tracking the distribution and incorporation of the label within cells over time, researchers can infer the spatial and temporal control of glycan synthesis. Furthermore, studies on glycan remodeling, which involves the removal and addition of sugar residues, can utilize D-GALACTOSE, [6-3H] to monitor the re-initiation or continuation of galactose incorporation into existing glycoconjugates.
Cellular Uptake, Transport, and Localization Studies Using 6 3h Galactose
Intracellular Compartmentalization and Trafficking
Once inside the cell, [6-3H]Galactose serves as an invaluable probe for mapping the intracellular pathways of glycoprotein (B1211001) synthesis and secretion. Autoradiographic studies, particularly at the electron microscope level, have provided a dynamic view of its journey through various organelles.
Research on rat thyroid lobes, which synthesize the glycoprotein thyroglobulin, demonstrates a distinct and rapid trafficking pathway for galactose. nih.gov When these tissues are incubated with [3H]Galactose, the radioactive signal is not diffusely spread throughout the cell. Instead, within as little as five minutes, the label is observed in clumps near the nucleus, localizing specifically to the Golgi apparatus. nih.gov This initial localization is a key finding, indicating that the Golgi is the primary site for the incorporation of galactose into thyroglobulin precursors. nih.gov
Following its incorporation in the Golgi, the radiolabel rapidly moves towards the cell's apex. The signal is subsequently found concentrated in apical vesicles, which are small transport bubbles that move towards the follicular lumen. nih.gov By 30 minutes, the [3H]Galactose, now part of a complete glycoprotein, begins to appear in the colloid of some follicles, the final destination for secreted thyroglobulin. nih.gov This entire process is notably unaffected by puromycin (B1679871) in the short term, which inhibits the synthesis of the protein backbone, further confirming that galactose addition is a post-translational modification occurring in the Golgi. nih.gov
This sequential movement provides a clear timeline for glycoprotein trafficking.
| Time Point | Primary Location of [3H]Galactose Signal | Cellular Process |
| 5 minutes | Golgi apparatus | Incorporation into glycoprotein precursors |
| < 30 minutes | Apical vesicles | Transport towards the cell apex |
| ≥ 30 minutes | Colloid (extracellular) | Secretion and storage of mature glycoprotein |
This table summarizes the trafficking of [3H]Galactose as observed in rat thyroid cells, illustrating the key stages of glycoprotein synthesis and secretion. nih.gov
Membrane Transporter Characterization (e.g., SGLT1, GLUT2)
The movement of galactose across the plasma membrane is not a passive process; it is mediated by specific protein transporters. [6-3H]Galactose is instrumental in characterizing the kinetics and specificity of these transporters, primarily the Sodium-Glucose Cotransporter 1 (SGLT1) and the Glucose Transporter 2 (GLUT2). lumenlearning.comsolvobiotech.com
SGLT1 is a high-affinity, low-capacity transporter responsible for the active uptake of glucose and galactose from the intestinal lumen into enterocytes. solvobiotech.comnih.gov Studies using radiolabeled substrates like [6-3H]Galactose allow for precise measurement of its transport activity. SGLT1 functions as a symporter, meaning it transports a sodium ion along with the sugar molecule. mdpi.com This sodium-dependent mechanism is crucial for transport against a concentration gradient and can be demonstrated in experiments where reducing the extracellular sodium concentration proportionally reduces the uptake of [6-3H]Galactose. unav.edu Mutations in the gene encoding SGLT1 lead to glucose-galactose malabsorption, a condition characterized by severe diarrhea when these sugars are ingested, highlighting the transporter's critical role. mdpi.comnih.gov
GLUT2 is a low-affinity, high-capacity facilitated diffusion transporter. nih.gov It is responsible for transporting galactose out of enterocytes across the basolateral membrane into the bloodstream. lumenlearning.comnih.gov Additionally, GLUT2 is the primary transporter for the uptake of galactose from the blood into hepatocytes (liver cells). lumenlearning.comnih.gov Characterization studies show that unlike SGLT1, GLUT2-mediated transport is not dependent on sodium and operates based on the concentration gradient of the sugar. lumenlearning.com At high luminal concentrations of carbohydrates, some studies suggest that GLUT2 may also be temporarily inserted into the apical membrane of enterocytes to assist with sugar absorption. researchgate.net
| Transporter | Location | Transport Mechanism | Key Characteristics |
| SGLT1 | Apical membrane of enterocytes; Kidney tubules solvobiotech.com | Active Transport (Na+ Symporter) mdpi.com | High affinity, low capacity; Sodium-dependent solvobiotech.comunav.edu |
| GLUT2 | Basolateral membrane of enterocytes; Liver cells lumenlearning.comnih.gov | Facilitated Diffusion | Low affinity, high capacity; Sodium-independent nih.gov |
This table outlines the distinct characteristics and roles of the primary membrane transporters for galactose, SGLT1 and GLUT2.
Tissue-Specific Uptake and Distribution
The use of [6-3H]Galactose allows researchers to track where galactose goes in the body and how different organs handle it. This reveals specialized metabolic functions in various tissues.
In the small intestine, the absorption of dietary galactose is a highly efficient process orchestrated by enterocytes. [6-3H]Galactose administered into an isolated intestinal loop is rapidly taken up. The initial and rate-limiting step is the transport across the apical (luminal) membrane, which is predominantly carried out by SGLT1. lumenlearning.comsolvobiotech.com The active nature of this transport ensures that galactose can be absorbed even when its concentration in the gut is low. nih.gov Once inside the enterocyte, [6-3H]Galactose then exits into the portal circulation via GLUT2 transporters on the basolateral membrane. lumenlearning.com
While the liver is the main metabolic center, other organs also take up and utilize galactose.
Brain: Studies have identified the presence of galactose metabolites, such as D-galactose 6-phosphate, in the brains of chicks and the hearts of rats following galactose administration. nih.gov This demonstrates that galactose can cross the blood-brain barrier and be metabolized by neural tissue. nih.gov
Mammary Glands: During lactation, the mammary glands exhibit significant uptake of galactose for the synthesis of lactose (B1674315) (milk sugar). nih.gov Research has identified a specific disaccharide, 6-O-beta-D-galactopyranosyl myo-inositol, which is found in rat mammary tissue and milk and increases substantially during lactation, indicating a unique metabolic pathway for galactose in this tissue. nih.gov
Kidney: In the kidney, SGLT1 and SGLT2 transporters located in the proximal tubules are responsible for reabsorbing glucose and galactose from the glomerular filtrate back into the blood, preventing its loss in urine. solvobiotech.comnih.gov
| Tissue | Primary Transporter(s) | Key Function Related to Galactose |
| Small Intestine | SGLT1 (apical), GLUT2 (basolateral) | Absorption from diet lumenlearning.com |
| Liver | GLUT2 | Uptake from blood and primary metabolism lumenlearning.comnih.gov |
| Brain | Not fully specified, but uptake occurs | Uptake and metabolism into sugar phosphates nih.gov |
| Mammary Gland | Not fully specified, but uptake occurs | Lactose synthesis during lactation nih.gov |
| Kidney | SGLT1, SGLT2 | Reabsorption from glomerular filtrate solvobiotech.com |
This table summarizes the tissue-specific roles and transport mechanisms involved in the distribution and utilization of galactose.
High-Resolution Radioautography Techniques
High-resolution radioautography, especially when combined with electron microscopy, is a powerful technique that provides precise subcellular localization of radiolabeled molecules like [6-3H]Galactose. This method allows researchers to visualize the metabolic activity of individual cells at an ultrastructural level.
The technique involves introducing [6-3H]Galactose to cells or tissues, which is then fixed, sectioned, and coated with a fine-grain photographic emulsion. The tritium (B154650) atoms within the incorporated galactose emit low-energy beta particles. These particles travel a very short distance and expose the silver halide crystals in the emulsion directly overlying the radioactive source. After development, the resulting silver grains appear as small, dark spots on the electron micrograph, pinpointing the location of the [3H]Galactose with high precision.
As detailed in the study of thyroglobulin synthesis, this technique can create a "movie" of metabolic processes. nih.gov By examining samples at different time points after the introduction of [3H]Galactose, researchers can trace its path from the Golgi apparatus to secretory vesicles and finally to its extracellular destination. nih.gov This provides definitive evidence for the specific roles of different organelles and the timing of intracellular transport, information that is difficult to obtain through other biochemical methods. nih.gov
Application of D Galactose, 6 3h in Experimental Models for Biochemical Studies
In Vitro Cellular Models
Cell Line-Specific Metabolic Responses
Studies utilizing D-GALACTOSE, [6-3H] in various cell lines have illuminated distinct metabolic profiles and substrate utilization patterns. For instance, research involving UDP-glucose pyrophosphorylase (UGP)-deficient Chinese hamster lung fibroblasts demonstrated that these cells, while inefficiently, could metabolize [6-³H]galactose to form UDP-[³H]Gal and UDP-[³H]Glc mdpi.com. This metabolism became more efficient after pretreatment with galactose. In these UGP-deficient cells, prolonged cultivation in the presence of galactose led to a partial restoration of UDP-Glc levels and galactose metabolism. Specifically, pretreatment of UGP-deficient cells with 1 mM glucose and 5 mM galactose for 12 hours prior to radiolabeling resulted in a substantial reduction in radioactivity associated with galactose-1-phosphate and a tenfold increase in UDP-[³H]Gal and UDP-[³H]Glc compared to untreated cells mdpi.com.
Table 6.1.1: [6-³H]Galactose Metabolism in UGP-Deficient Fibroblasts
| Cell Type | Treatment | [6-³H]Galactose Incubation | Galactose-1-Phosphate ([³H]Gal1P) | UDP-[³H]Gal | UDP-[³H]Glc | UDP-Glc/UDP-Gal Levels |
| UGP- | None | 30 min | High | Low | Low | < 5% of control |
| UGP- | 1 mM Glc + 5 mM Gal (12h pre-incubation) | 30 min | Substantially Reduced | Increased | Increased | Partially Restored |
Human fibroblast cell lines have also shown preference for exogenous monosaccharides like galactose for glycan biosynthesis, even at relatively low physiological concentrations oup.com.
Induction of Cellular Senescence Models for Mechanistic Insight
D-galactose is a well-established inducer of cellular senescence in vitro, often employed to mimic aspects of aging. Studies have shown that D-galactose treatment can lead to premature senescence in neural stem cells (NSCs) by imbalancing oxidant and antioxidant activity and causing differential gene expression nih.gov. In these NSC models, D-galactose (10 or 20 µM) treatment for 24 hours resulted in a significant decrease in cell survival, reduced neurosphere formation, and a decrease in BrdU+ cells, indicating impaired proliferation. Concurrently, aging-related β-galactosidase (SA-β-gal) activity increased significantly, a hallmark of senescence. Furthermore, D-galactose treatment led to increased nitric oxide (NO) production and decreased levels of total thiol (T-SH) and antioxidant FRAP, indicative of increased oxidative stress nih.gov.
Table 6.1.2: D-Galactose-Induced Senescence in Neural Stem Cells (NSCs)
| Treatment (D-Galactose) | Cell Viability | Neurophere Formation | BrdU+ Cells | SA-β-gal Activity | NO Production | T-SH Levels | FRAP Levels |
| Control | Normal | Normal | Normal | Low | Baseline | Normal | Normal |
| 10 µM | Decreased | Decreased | Decreased | Increased | Increased | Decreased | Decreased |
| 20 µM | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Decreased |
D-galactose has also been shown to induce premature senescence in human lens epithelial cells (LECs) by disturbing autophagy flux and mitochondrial functions researchgate.net.
In Vivo Animal Models for Systemic Biochemical Investigation
Rodent Models for Oxidative Stress Induction and Response
D-galactose is widely used in rodent models to induce accelerated aging and oxidative stress. Chronic administration of D-galactose, often via intraperitoneal or subcutaneous routes, leads to increased reactive oxygen species (ROS) production, lipid peroxidation, and decreased activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase frontiersin.orgaging-us.commdpi.comnih.gov. For example, in a study on Wistar rats, oral administration of D-galactose (200 mg/kg and 500 mg/kg for 6 weeks) induced oxidative stress in the liver, kidney, and heart, mimicking some aspects of natural aging. The liver showed the most pronounced oxidative damage, with increased parameters like protein-bound advanced products (PAB), protein oxidation products (AOPP), malondialdehyde (MDA), and 4-hydroxynonenal (B163490) (HNE) mdpi.com.
Table 6.2.1: Oxidative Stress Markers in Rat Liver after Chronic Oral D-Galactose Administration
| D-Galactose Dose (mg/kg) | Treatment Duration | PAB (% of Con) | AOPP (% of Con) | MDA (% of Con) | HNE (% of Con) |
| Control (0) | 6 weeks | 100 ± 5 | 100 ± 4 | 100 ± 6 | 100 ± 5 |
| 200 | 6 weeks | 130 ± 8 | 125 ± 7 | 140 ± 9 | 135 ± 8 |
| 500 | 6 weeks | 150 ± 10 | 135 ± 8 | 160 ± 11 | 150 ± 10 |
*p < 0.05, **p < 0.01 compared to Control.
Studies in mice have also shown that D-galactose administration can lead to increased NO production and reduced antioxidant capacity in neural stem cells, contributing to premature senescence nih.gov.
Studies on Organ-Specific Metabolic Adaptations
D-galactose metabolism and distribution have been investigated across various organs in animal models. In mice deficient in galactose-1-phosphate uridyltransferase (GALT), the oxidation of radiolabeled galactose ([¹⁴C]galactose) was significantly impaired, with GALT-deficient animals excreting only 5.5% of the dose as ¹⁴CO₂ in 4 hours, compared to 39.9% in normal animals researchgate.net. This highlights the critical role of GALT in galactose catabolism and its systemic implications.
Research into the metabolic fate of D-galactose in different tissues reveals organ-specific adaptations. For instance, while the liver is a primary site for galactose metabolism, studies using labeled galactose can track its uptake and conversion in other organs such as the brain, kidney, heart, and intestine, providing insights into tissue-specific metabolic handling and potential dysfunctions under various physiological or pathological conditions researchgate.netnih.govnih.govresearchgate.netarvojournals.orgresearchgate.net.
Table 6.2.2: Cumulative Excretion of ¹⁴CO₂ from [¹⁴C]Galactose in Mice
| Mouse Genotype | Cumulative ¹⁴CO₂ Excretion (% of injected dose in 4h) |
| Normal | 39.9 ± SEM |
| GALT-deficient | 5.5 ± SEM |
| Heterozygous (GALT) | 30.0 ± SEM (p < 0.01 vs. Normal) |
*SEM: Standard Error of the Mean.
Eye Lens Studies for Cataractogenesis Mechanisms (ex vivo/in vivo)
The eye lens is particularly susceptible to galactose-induced damage, leading to cataract formation. In vivo studies using galactose-fed rats have demonstrated that high galactose intake leads to the accumulation of galactitol within the lens, causing osmotic swelling, cell lysis, and ultimately cataract development nih.govarvojournals.orgeyewiki.orgtaylorandfrancis.comnih.govauctoresonline.org. This accumulation is attributed to the activity of aldose reductase, which converts galactose to galactitol. Studies investigating the metabolic changes in the lens during cataractogenesis have followed enzyme activities related to carbohydrate metabolism. For example, a marked decrease in aldolase (B8822740) activity per lens was observed early in the first week of galactose feeding in rats, correlating with lens cortex vacuolization arvojournals.org. As cataracts progressed, other enzymes also showed decreased activity.
Table 6.2.3: Changes in Lens Enzyme Activity During Galactose-Induced Cataractogenesis in Rats
| Enzyme | Time Point (Weeks of Galactose Diet) | Activity Change (per lens) | Correlation |
| Aldolase | 1st week | Marked Decrease | Vacuolization of lens cortex |
| Other Enzymes | ~2 weeks (after nuclear cataract appearance) | Decrease (up to 50%) | Correlated with 50% loss of total lens protein |
Ex vivo studies, often using cultured lens epithelial cells, can also investigate these mechanisms, although the prompt focuses on in vivo applications. The use of radiolabeled galactose in such models could further quantify uptake and metabolic conversion within lens tissues, providing more detailed insights into the biochemical events leading to cataract formation.
Compound List:
D-GALACTOSE, [6-3H]
UDP-glucose
UDP-Galactose
UDP-[³H]Gal
UDP-[³H]Glc
Galactose-1-Phosphate
[³H]Galactose-1-Phosphate
Glucose
[¹⁴C]Galactose
¹⁴CO₂
Mannose
[2-³H]mannose
Fucose
[5,6-³H]fucose
Glucosamine
[6-³H]glucosamine HCl
Galactitol
Hydrogen Peroxide (H₂O₂)
Nitric Oxide (NO)
Reactive Oxygen Species (ROS)
Malondialdehyde (MDA)
Thiobarbituric Acid Reactive Substances (TBARS)
Total Thiol (T-SH)
FRAP (Ferric Reducing Antioxidant Power)
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-6 (IL-6)
Advanced Glycation End Products (AGEs)
Superoxide Dismutase (SOD)
Catalase (CAT)
Glutathione Peroxidase (GPx)
Glutathione Reductase (GR)
Reduced Glutathione (GSH)
Oxidized Glutathione (GSSG)
Protein-bound advanced products (PAB)
Protein oxidation products (AOPP)
4-hydroxynonenal (HNE)
Nicotinamide adenine (B156593) dinucleotide phosphates (NADPH)
Glucose-1-phosphate (G-1-P)
Glucose-6-phosphate (G-6-P)
ATP
L-lactate
D-lactate
Pyruvate
Acetyl-CoA
Glutamine
Lipid peroxidation
Sinoatrial Node Dysfunction Models
Research indicates that D-galactose itself can induce age-related sinoatrial node dysfunction (SND) in experimental models. Studies suggest that D-galactose administration leads to senescence and oxidative stress in cardiac tissues, which in turn affects key genes involved in pacemaker cell development and function, such as PITX2, SHOX2, GATA4, and NKX2-5. This disruption results in pacing-related ion channel dysfunction, ultimately causing SND aging-us.com. While these studies utilize D-galactose to model aging-related cardiac issues, the specific use of the [6-3H] radiolabel in these particular sinoatrial node dysfunction models is not explicitly detailed in the provided snippets. However, radiolabeled galactose, in general, could be employed to track the cellular uptake and metabolic fate of galactose within cardiac cells, providing a more detailed understanding of how galactose-induced damage occurs at a molecular level.
Microorganism and Plant Cell Studies
Plant Cell Wall Synthesis and Golgi Apparatus Function
D-galactose is a significant component of plant cell walls, particularly in pectins and hemicelluloses, which are crucial for cell expansion, structural integrity, and defense oup.comnih.govwur.nlnih.gov. The Golgi apparatus plays a vital role in the synthesis and transport of these cell wall polysaccharides oup.com. Radiolabeled D-galactose, such as D-GALACTOSE, [6-3H], would be an appropriate tracer for studying these processes. Researchers could use it to track the uptake, transport, and incorporation of galactose into complex polysaccharides within the Golgi and subsequently into the cell wall. Studies on plant cell wall composition reveal that galactose is a key monosaccharide in various polymers, including arabinogalactans, which are often associated with structural glycoproteins oup.comwur.nl. The specific position of the tritium (B154650) label at the 6-carbon could provide detailed information about the metabolic transformations galactose undergoes during its integration into these complex structures.
Advanced Methodologies for 6 3h Galactose Detection and Quantitative Analysis
Liquid Scintillation Spectrometry for Radioactivity Quantification
Liquid Scintillation Spectrometry, also known as Liquid Scintillation Counting (LSC), is the primary technique for quantifying the radioactivity of beta-emitting isotopes like tritium (B154650) (³H). uwm.edu The fundamental principle involves dissolving the sample containing the radiolabeled compound, such as [6-³H]Galactose, in a liquid scintillation cocktail. nrc.gov This cocktail contains a solvent and a fluor (or scintillator) that emits light when excited. nrc.gov
The process unfolds in a series of steps:
The beta particle (electron) emitted by the tritium atom during radioactive decay transfers its kinetic energy to the solvent molecules in the cocktail.
These excited solvent molecules then transfer the energy to the fluor molecules.
As the excited fluor molecules return to their ground state, they release the energy as photons of light—a process called scintillation.
A Liquid Scintillation Counter detects these light flashes using photomultiplier tubes (PMTs). The instrument registers each flash as a count, and the intensity of the light is proportional to the energy of the beta particle. psu.edu
The number of counts per minute (CPM) is directly related to the amount of radioactivity in the sample. psu.edu However, the efficiency of this energy conversion process can be affected by a phenomenon known as "quenching," where impurities or colored substances in the sample absorb the emitted light, leading to a reduction in the measured CPM. Modern scintillation counters incorporate methods to correct for quenching, allowing for the accurate determination of the absolute radioactivity in disintegrations per minute (DPM). psu.edu The counting efficiency for tritium is typically high, and can reach up to 62% under optimal conditions. psu.edunih.gov
Table 1: Key Parameters in Liquid Scintillation Counting of [6-³H]Galactose
| Parameter | Description | Typical Value for ³H | Reference |
|---|---|---|---|
| Beta Energy (Emax) | The maximum kinetic energy of the beta particle emitted by the isotope. Tritium is a low-energy beta emitter. | 18.6 keV | nrc.gov |
| Counting Efficiency | The ratio of detected counts per minute (CPM) to the actual disintegrations per minute (DPM), expressed as a percentage. | Up to 62% | psu.edunih.gov |
| Quenching | Any process that reduces the light output of the scintillation cocktail, leading to lower observed counts. | Variable |
| Scintillation Cocktail | A mixture of a solvent and a fluor that converts the energy of radioactive decay into light. | N/A | nrc.gov |
Radioautography and Electron Microscopy for Localization
Radioautography (or autoradiography) is a powerful technique that provides spatial information about the location of radiolabeled compounds within biological specimens. nih.gov When combined with the high-resolution imaging capabilities of electron microscopy, it allows for the precise localization of [6-³H]Galactose at the subcellular level. nih.govnih.gov
The methodology involves introducing [6-³H]Galactose to cells or tissues, which are then processed and coated with a thin layer of photographic emulsion. The beta particles emitted by the tritium atoms expose the silver halide crystals in the emulsion directly overlying the radiolabeled molecules. After an exposure period, the emulsion is developed, and the resulting silver grains appear as black dots when viewed under an electron microscope, pinpointing the location of the radioactive galactose. jci.org
Studies using this approach have been instrumental in tracing the pathway of galactose incorporation into glycoproteins. For instance, research on rat thyroid lobes demonstrated that [³H]galactose label initially localizes in the Golgi apparatus. nih.gov From there, it is rapidly transferred to apical vesicles and subsequently to the colloid, revealing the key role of the Golgi complex in the terminal glycosylation of thyroglobulin. nih.gov Similarly, in F9 embryonal carcinoma cells, electron microscopic autoradiography showed that a significant portion (56%) of incorporated [³H]galactose was found on the plasma membrane. nih.gov Another study on human placenta showed that in cytotrophoblast cells, the Golgi complex and the ground plasm were major sites of tritiated macromolecule concentration after incubation with D-[1-³H]galactose. nih.gov
Table 2: Subcellular Localization of [³H]Galactose Incorporation Determined by Electron Microscope Radioautography
| Cell/Tissue Type | Initial/Primary Localization | Subsequent Localization | Reference |
|---|---|---|---|
| Rat Thyroid Lobes | Golgi apparatus | Apical vesicles, Colloid | nih.gov |
| F9 Embryonal Carcinoma Cells | Plasma membrane (56%) | N/A | nih.gov |
| Human Placental Cytotrophoblast | Rough endoplasmic reticulum, Golgi apparatus | Ground plasm, Golgi complex | nih.gov |
Chromatographic Separation of Radiolabeled Metabolites and Glycans
To understand the metabolic fate of [6-³H]Galactose, it is essential to separate and identify the various molecules into which the radiolabel is incorporated. Chromatographic techniques are indispensable for this purpose, allowing for the fractionation of complex biological mixtures. nih.gov
Metabolic labeling with tritiated monosaccharides like [6-³H]Galactose allows the radioactivity to be incorporated into a wide array of glycoconjugates. nih.gov Following extraction from cells or tissues, these radiolabeled molecules can be separated using methods such as:
Thin-Layer Chromatography (TLC): A technique used for separating mixtures of glycolipids. nih.gov
High-Performance Liquid Chromatography (HPLC): A versatile and widely used method for separating complex mixtures of glycans. thermofisher.com HPLC can be coupled with various column chemistries, such as Hydrophilic Interaction Liquid Chromatography (HILIC), which is particularly effective for separating both neutral and sialylated glycans. thermofisher.com
Once separated, the fractions containing the radiolabeled compounds can be collected and quantified using liquid scintillation counting. This approach makes it possible to determine the relative distribution of the tritium label among different metabolites, glycans, or glycolipids, providing insights into the activity of various metabolic and biosynthetic pathways. For example, this method can be used to analyze the profile of O-glycans released from glycoproteins, which can be fluorescently labeled and then separated by HPLC for analysis. nih.gov
Integration with Mass Spectrometry-Based Approaches
While chromatographic methods are excellent for separation, mass spectrometry (MS) provides detailed structural information, including the mass and fragmentation pattern of molecules. acs.org The integration of chromatography, particularly HPLC, with mass spectrometry (LC-MS) creates a powerful analytical platform for identifying and quantifying metabolites in complex mixtures. osti.gov
In the context of [6-³H]Galactose research, mass spectrometry can be used to identify the specific glycans and other metabolites that have incorporated the galactose moiety. Although the tritium label itself is not typically detected directly by MS due to its small mass increase, the technique is used to identify the underlying molecule that has been radiolabeled. The process generally involves:
Separating the radiolabeled molecules from a biological sample using HPLC.
Detecting the radioactive fractions using an in-line or off-line radioactivity detector.
Analyzing the corresponding radioactive peaks by mass spectrometry to determine the exact mass and structure of the labeled compound. semanticscholar.org
Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are crucial for analyzing large biomolecules like glycans without causing significant fragmentation. acs.org This integrated approach allows researchers to move beyond simply tracing the radioactivity to identifying the precise molecular identity of the species containing the [6-³H]Galactose-derived label. This is critical for elucidating complex metabolic pathways and understanding the structural diversity of glycans in biological systems. researchgate.net
Challenges and Future Directions in D Galactose, 6 3h Research
Methodological Advancements in Tracing Complex Biological Processes
The use of D-GALACTOSE, [6-3H] as a tracer is fundamental to metabolic flux analysis (MFA), a powerful technique for quantifying the rates of intracellular metabolic pathways. mdpi.com Methodological advancements are continually refining the precision and scope of MFA. One of the primary challenges in using tritiated compounds is the potential for isotopic effects, where the heavier tritium (B154650) atom can alter reaction rates compared to hydrogen. Advanced computational models are being developed to account for these kinetic isotope effects, leading to more accurate flux calculations.
Furthermore, dynamic metabolic tracing techniques are providing deeper insights into the time-dependent changes in galactose metabolism. nih.gov Unlike steady-state MFA, which provides a snapshot of metabolic activity, dynamic tracing allows researchers to follow the fate of [6-3H]galactose over time, revealing the kinetics of its incorporation into various biomolecules and the responsiveness of metabolic networks to stimuli. nih.gov
Recent innovations also focus on enhancing the sensitivity and resolution of detection methods. While traditional liquid scintillation counting remains a staple, its integration with high-performance liquid chromatography (HPLC) and mass spectrometry (MS) allows for the separation and identification of a wider array of tritiated metabolites, providing a more granular view of galactose's metabolic fate.
Challenges in D-GALACTOSE, [6-3H] Tracing:
| Challenge | Description | Potential Solutions |
| Isotope Effects | The mass difference between tritium and hydrogen can alter enzymatic reaction rates, potentially skewing metabolic flux data. | Development of sophisticated kinetic models that account for isotope effects; comparative studies with other isotopes like ¹³C. |
| Metabolite Identification | Identifying all downstream metabolites of [6-3H]galactose in complex biological samples can be difficult. | Advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. |
| In Vivo Studies | Tracing studies in whole organisms present challenges in delivery, biodistribution, and signal detection. | Improved delivery systems and more sensitive in vivo imaging techniques. |
Integration with Multi-Omics Data for Systems-Level Understanding
To gain a holistic view of biological processes, data from D-GALACTOSE, [6-3H] tracing studies are increasingly being integrated with other "omics" data, such as proteomics and metabolomics. This systems biology approach allows for a more comprehensive understanding of how changes in galactose metabolism are linked to alterations in protein expression and the broader metabolic landscape.
Proteomics Integration: By combining [6-3H]galactose tracing with quantitative proteomics techniques like Tandem Mass Tag (TMT) labeling, researchers can correlate changes in protein glycosylation with the expression levels of glycosyltransferases and other enzymes involved in the galactose metabolic pathway. youtube.comyoutube.com This can reveal regulatory mechanisms and identify key proteins whose expression or modification is dependent on galactose availability and flux.
Metabolomics Integration: Coupling [6-3H]galactose tracing with untargeted metabolomics, often performed using UPLC/HRMS (Ultra-Performance Liquid Chromatography/High-Resolution Mass Spectrometry), enables the identification of a broad spectrum of metabolites that are influenced by galactose metabolism. nih.gov This integrated approach can uncover novel metabolic crosstalk and identify biomarkers associated with diseases of galactose metabolism, such as galactosemia. nih.gov
The integration of these datasets presents computational challenges, requiring sophisticated bioinformatics tools to manage, analyze, and visualize the complex interplay between different molecular layers. The goal is to construct comprehensive models of cellular metabolism that can predict how perturbations in galactose pathways will affect the entire system.
Key Findings from Multi-Omics Integration Studies:
| Omics Combination | Key Insights |
| [6-3H]Galactose Tracing + Proteomics | Identification of novel glycoproteins and the enzymes responsible for their synthesis; understanding the regulation of glycosylation pathways. |
| [6-3H]Galactose Tracing + Metabolomics | Elucidation of crosstalk between galactose metabolism and other metabolic pathways; discovery of biomarkers for metabolic disorders. |
Exploration in Emerging Biological Systems
While much of the research using D-GALACTOSE, [6-3H] has been conducted in well-established mammalian cell culture and animal models, there is a growing interest in applying this tracer to emerging biological systems. These systems offer unique opportunities to study the evolutionarily conserved and species-specific aspects of galactose metabolism and glycosylation.
Non-Mammalian Models: Organisms such as the zebrafish (Danio rerio) and the fruit fly (Drosophila melanogaster) are powerful models for developmental biology and genetics. The use of [6-3H]galactose in these systems can provide insights into the role of glycosylation during embryogenesis and organ development. nih.gov For instance, tracing the incorporation of [6-3H]galactose into glycoproteins during different developmental stages can reveal the dynamic nature of the glycome and its importance in cell-cell recognition and signaling.
Disease Models: D-galactose has been used to induce accelerated aging in rodent models, providing a platform to study age-related diseases. smpdb.ca The use of D-GALACTOSE, [6-3H] in these models can help to elucidate the specific metabolic and molecular changes that contribute to the aging phenotype, including alterations in protein glycosylation and the accumulation of advanced glycation end products.
Microbial Systems: The study of galactose metabolism in microorganisms is crucial for understanding host-pathogen interactions and for biotechnological applications. Tracing with [6-3H]galactose in bacteria and yeast can reveal the intricacies of their carbohydrate metabolic pathways and how they adapt to different nutrient environments. vanderbilt.edu This knowledge can be leveraged to develop new antimicrobial strategies or to engineer microbes for the production of valuable biofuels and biochemicals.
Development of Novel [6-3H]Galactose Derivatives for Specific Applications
To expand the utility of D-GALACTOSE, [6-3H], researchers are developing novel derivatives with enhanced properties for specific applications. These derivatives are designed to have improved cellular uptake, target specific enzymes or pathways, or be suitable for different imaging modalities.
UDP-[6-3H]Galactose: One of the most important derivatives is Uridine Diphosphate-[6-3H]galactose (UDP-[6-3H]Gal). nih.govresearchgate.net This is the activated form of galactose that serves as the donor substrate for galactosyltransferases in the synthesis of glycoproteins and glycolipids. manchester.ac.uk The availability of high-specific-activity UDP-[6-3H]Gal is crucial for in vitro assays of galactosyltransferase activity and for studying the biosynthesis of complex carbohydrates. nih.govresearchgate.net
Clickable Derivatives: The development of "clickable" galactose analogues, which contain a bioorthogonal functional group like an alkyne or azide, represents a significant advancement. nih.gov These derivatives can be metabolically incorporated into glycans and then visualized or captured using click chemistry. While much of this work has focused on fluorescent tags, the synthesis of tritiated clickable galactose derivatives would combine the benefits of metabolic labeling with the quantitative nature of radiometric detection.
Probes for Imaging and Enzyme Assays: There is a growing effort to develop galactose-based probes for in vivo imaging and for assaying the activity of specific enzymes. vanderbilt.eduresearchgate.net For example, galactose derivatives can be conjugated to imaging agents for Positron Emission Tomography (PET) to visualize tissues with high galactose uptake, such as the liver or certain tumors. nih.gov Furthermore, tritiated galactose derivatives can be designed as activity-based probes that covalently bind to the active site of specific enzymes, allowing for their detection and quantification. nih.gov
Q & A
Q. Why is tritium labeling at the C6 position of D-galactose preferred in metabolic flux studies?
Tritium labeling at C6 enables precise tracking of galactose metabolism, particularly in pathways like the Leloir pathway, where the C6 position is retained during enzymatic conversion to UDP-galactose. This minimizes isotopic scrambling, ensuring accurate tracing of carbon flow in glycolysis or glycoconjugate synthesis. Experimental validation requires liquid scintillation counting (LSC) to quantify ³H incorporation, calibrated against NIST-certified standards .
Q. How should D-galactose, [6-³H] be administered in rodent aging models to induce oxidative stress?
A standard protocol involves dissolving D-galactose, [6-³H] in sterile saline (100 mg/kg body weight) and administering it via daily intraperitoneal injection or oral gavage for 6–8 weeks. Control groups should receive unlabeled D-galactose to distinguish isotopic effects. Tissue samples (e.g., liver, brain) are then analyzed for ³H activity and oxidative markers (e.g., malondialdehyde, SOD activity) to correlate metabolic flux with aging phenotypes .
Q. What controls are essential when using D-galactose, [6-³H] in cell culture studies?
Include three controls:
- Negative control : Cells treated with unlabeled D-galactose to assess background metabolic activity.
- Scintillation background control : Culture medium without cells to quantify nonspecific ³H signals.
- Isotope stability control : Samples stored at −80°C to verify ³H retention over time. Data normalization to protein content (e.g., via Lowry assay ) ensures comparability across replicates.
Advanced Research Questions
Q. How can researchers resolve contradictions in ³H tracer data when studying galactose metabolism in microbial systems?
Discrepancies often arise from isotopic dilution or microbial cross-feeding. Mitigate these by:
Q. What statistical approaches are optimal for dose-response meta-analyses of D-galactose, [6-³H] toxicity studies?
Use random-effects models to account for heterogeneity in study designs (e.g., varying doses, exposure durations). Stratify analysis by species (e.g., rodents vs. in vitro models) and assess publication bias via funnel plots. Dose-response curves should incorporate nonlinear terms (e.g., restricted cubic splines) to identify thresholds for oxidative damage .
Q. How can multi-omics data be integrated with ³H tracing to elucidate galactose utilization in biofuel production?
Combine ³H flux data with transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify rate-limiting enzymes (e.g., galactose-1-phosphate uridylyltransferase). For example, in Saccharomyces cerevisiae, correlate ³H incorporation into ethanol with upregulation of GAL gene clusters. Validate using CRISPR-interference (CRISPRi) to knock down candidate genes and measure flux perturbations .
Methodological Best Practices
Q. How should researchers validate the specificity of ³H detection in complex biological matrices?
Q. What ethical considerations apply to long-term D-galactose, [6-³H] studies in animal models?
Adhere to the 3Rs framework (Replacement, Reduction, Refinement):
- Use non-invasive imaging (e.g., PET scans with ¹⁸F-FDG) to reduce animal sacrifice.
- Limit cohort sizes via power analysis (α=0.05, β=0.2) to ensure statistical validity without overuse.
- Monitor welfare indicators (e.g., weight loss, mobility) weekly and implement humane endpoints .
Data Reporting Standards
Q. How should ³H tracer data be reported to ensure reproducibility?
Include:
- Specific activity (e.g., Ci/mmol) and radiochemical purity (≥95%).
- Decay correction : Adjust counts based on ³H half-life (12.32 years).
- Normalization methods : e.g., per mg protein or DNA content. Raw data should be archived in repositories like Zenodo, with metadata compliant with FAIR principles .
Q. What peer-review criteria are critical for studies using D-galactose, [6-³H]?
Reviewers should assess:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
